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molecular formula C6H3BrClNO B170018 6-Bromopicolinic acid chloride CAS No. 139487-69-7

6-Bromopicolinic acid chloride

Cat. No. B170018
M. Wt: 220.45 g/mol
InChI Key: UBJUDOWYGUICSE-UHFFFAOYSA-N
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Patent
US08153813B2

Procedure details

A mixture of 6-bromo-2-pyridinecarboxylic acid (1 g, 5 mmol) in SOCl2 (10 ml, 140 mmol) was heated to 70° C. for 6 hours and concentrated to dryness to provide the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=O)[CH:5]=[CH:4][CH:3]=1.O=S(Cl)[Cl:13]>>[Br:1][C:2]1[N:7]=[C:6]([C:8]([Cl:13])=[O:10])[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)C(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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